molecular formula C16H24ClN3O4 B14552773 Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester CAS No. 62143-15-1

Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester

Cat. No.: B14552773
CAS No.: 62143-15-1
M. Wt: 357.8 g/mol
InChI Key: UCUMBJCUDMNEDV-UHFFFAOYSA-N
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Description

Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester is a chemical compound with the molecular formula C₁₃H₁₆ClNO₃. This compound is known for its unique structure, which includes a carbamic acid ester linked to a 3-chlorophenyl group through an imino bridge. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester typically involves the reaction of ethyl carbamate with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are combined in a reactor under optimized conditions. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of chlorinated oxides.

    Reduction: Formation of ethyl alcohol derivatives.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imino group plays a crucial role in the reactivity of the compound, facilitating its interaction with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-chlorophenyl)-, ethyl ester
  • Carbamic acid, (4-chlorophenyl)-, ethyl ester
  • Carbamic acid, (2-chlorophenyl)-, ethyl ester

Uniqueness

Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester is unique due to its imino linkage, which imparts distinct chemical and biological properties compared to other carbamic acid esters

Properties

CAS No.

62143-15-1

Molecular Formula

C16H24ClN3O4

Molecular Weight

357.8 g/mol

IUPAC Name

2-[3-chloro-N-[2-(ethylcarbamoyloxy)ethyl]anilino]ethyl N-ethylcarbamate

InChI

InChI=1S/C16H24ClN3O4/c1-3-18-15(21)23-10-8-20(9-11-24-16(22)19-4-2)14-7-5-6-13(17)12-14/h5-7,12H,3-4,8-11H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

UCUMBJCUDMNEDV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCCN(CCOC(=O)NCC)C1=CC(=CC=C1)Cl

Origin of Product

United States

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